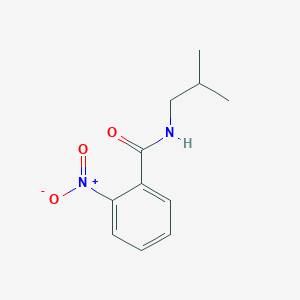
Benzamide, N-(2-methylpropyl)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(2-methylpropyl)-2-nitro- is a chemical compound belonging to the class of benzamides Benzamides are a significant class of amide compounds widely used in various fields, including medical, industrial, and biological applications
Preparation Methods
The synthesis of Benzamide, N-(2-methylpropyl)-2-nitro- typically involves the reaction of 2-nitrobenzoic acid with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-nitrobenzoic acid with 2-methylpropylamine: This step involves the formation of an amide bond between the carboxylic acid group of 2-nitrobenzoic acid and the amine group of 2-methylpropylamine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Benzamide, N-(2-methylpropyl)-2-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various catalysts for hydrogenation.
Scientific Research Applications
Benzamide, N-(2-methylpropyl)-2-nitro- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-methylpropyl)-2-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antibacterial and antioxidant activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Benzamide, N-(2-methylpropyl)-2-nitro- can be compared with other similar compounds, such as:
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antibacterial activity.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides: Studied for their anti-inflammatory properties.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides: Also known for their anti-inflammatory activities.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of Benzamide, N-(2-methylpropyl)-2-nitro-.
Properties
CAS No. |
88358-27-4 |
|---|---|
Molecular Formula |
C11H14N2O3 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-nitrobenzamide |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-12-11(14)9-5-3-4-6-10(9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) |
InChI Key |
YCQLFKGHOHITGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















